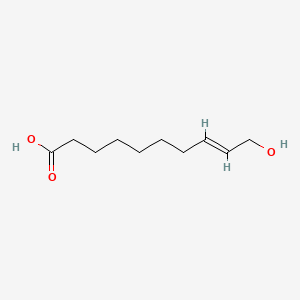
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a type of glycopolymer, which is a polymer consisting of glucose and N-acetylaminomannuronic acid units. . These polymers are known for their biocompatibility, biodegradability, and unique chemical properties, making them suitable for a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal typically involves the polymerization of glucose and N-acetylaminomannuronic acid monomers. One common method is the chemoenzymatic process, which uses enzymes to catalyze the polymerization reaction. This method allows for regioselective functional group transformation, converting glucose to a polymerizable monomer in high yield . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the monomers and the resulting polymer.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous chemoenzymatic processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the polymer. The use of enzymes in the production process reduces the need for harsh chemicals and minimizes environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s properties and enhance its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can introduce carboxyl groups, while reduction reactions can convert carbonyl groups to hydroxyl groups .
Applications De Recherche Scientifique
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex glycopolymer structures.
Biology: Employed in the development of biosensors and bioadhesives due to its biocompatibility.
Medicine: Utilized in drug delivery systems and tissue engineering for its biodegradability and non-toxicity.
Industry: Applied in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its interaction with biological molecules and cells. The polymer can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, facilitating its use in drug delivery and tissue engineering . The molecular targets and pathways involved in its action include cell surface receptors and intracellular signaling pathways that regulate cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chitosan: A natural amino polysaccharide with similar biocompatibility and biodegradability properties.
Alginate: A polysaccharide derived from brown algae, used in similar biomedical applications.
Hyaluronic Acid: A naturally occurring polysaccharide with applications in tissue engineering and drug delivery.
Uniqueness
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is unique due to its specific combination of glucose and N-acetylaminomannuronic acid units, which provide distinct chemical and physical properties. Its ability to undergo various chemical modifications and its biocompatibility make it a versatile material for a wide range of applications .
Propriétés
Numéro CAS |
56727-45-8 |
|---|---|
Formule moléculaire |
C14H25NO13 |
Poids moléculaire |
415.35 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C8H13NO7.C6H12O6/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16;7-1-3(9)5(11)6(12)4(10)2-8/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16);1,3-6,8-12H,2H2/t4-,5-,6+,7+;3-,4+,5+,6+/m10/s1 |
Clé InChI |
GUKLOATZYQCTPY-BCTHCHKHSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O |
SMILES isomérique |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O |
Key on ui other cas no. |
56727-45-8 |
Synonymes |
glucose-N-acetylaminomannuronic acid polymer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)

![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)





